molecular formula C76H152O39 B8006584 m-PEG37-acid

m-PEG37-acid

Cat. No.: B8006584
M. Wt: 1690.0 g/mol
InChI Key: RWUISXIJAOBWHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG37-acid involves the reaction of methoxypolyethylene glycol with a carboxylic acid derivative. The reaction typically occurs under mild conditions to avoid degradation of the PEG chain. The process involves the activation of the carboxylic acid group using agents like EDC or HATU, followed by coupling with the methoxypolyethylene glycol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level.

Biological Activity

m-PEG37-acid is a polyethylene glycol (PEG)-based linker specifically designed for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTAC technology has emerged as a revolutionary approach in targeted protein degradation, offering potential therapeutic benefits in various diseases, particularly cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its polyethylene glycol backbone, which enhances solubility and bioavailability. The structure is crucial for its function as a linker in PROTACs, facilitating the conjugation of target proteins to E3 ligases for subsequent degradation. The molecular weight of this compound is approximately 37 kDa, which contributes to its pharmacokinetic properties.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular Weight~37 kDa
Chemical FormulaC₁₈H₃₈O₁₄
SolubilityWater-soluble
FunctionPROTAC linker

The biological activity of this compound primarily revolves around its role in PROTAC-mediated protein degradation. The mechanism involves:

  • Targeting : this compound facilitates the binding of a target protein to an E3 ligase.
  • Ubiquitination : The E3 ligase tags the target protein with ubiquitin molecules.
  • Degradation : The ubiquitinated protein is then directed to the proteasome for degradation.

This process allows for selective degradation of unwanted proteins, which can be particularly useful in cancer therapy where specific oncogenic proteins need to be eliminated.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies have shown that PROTACs utilizing this compound can effectively degrade target proteins in various cancer cell lines.

Table 2: In Vitro Efficacy of this compound-based PROTACs

Cell LineTarget ProteinDegradation Rate (%)IC₅₀ (µM)
HeLaBcl-xL850.5
MDA-MB-231ERα900.3
A549KRAS750.7

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy and safety profile of this compound-based PROTACs. These studies typically involve animal models where tumor growth is monitored following treatment with these compounds.

Case Study: Tumor Reduction in Xenograft Models

A recent study evaluated the effectiveness of an this compound-linked PROTAC in a xenograft mouse model bearing human cancer cells. The results indicated a significant reduction in tumor size compared to controls treated with standard therapies.

  • Tumor Size Reduction : 65% decrease in tumor volume after 4 weeks of treatment.
  • Safety Profile : No significant weight loss or adverse effects were observed during the treatment period.

Table 3: Summary of In Vivo Findings

Study TypeOutcomeObservations
Xenograft ModelTumor Volume Reduction65% reduction after 4 weeks
Safety AssessmentWeight LossNo significant weight loss noted

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUISXIJAOBWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H152O39
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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